Racemic 2-chlorophenylglycine methyl ester
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Overview
Description
Methyl 2-[(2-chlorophenyl)amino]acetate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of glycine, where the amino group is substituted with a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-chlorophenyl)amino]acetate typically involves the reaction of 2-chloroaniline with methyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
2-chloroaniline+methyl chloroacetate→methyl 2-[(2-chlorophenyl)amino]acetate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-chlorophenyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of chlorinated oxides.
Reduction: Formation of 2-chlorophenylglycine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2-chlorophenyl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a reference material in pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-[(2-chlorophenyl)amino]acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
- Methyl 2-(2-chlorophenyl)acetate
- Benzeneacetic acid, alpha-amino-2-chloro-, methyl ester
Uniqueness
Methyl 2-[(2-chlorophenyl)amino]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl 2-(2-chloroanilino)acetate |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)6-11-8-5-3-2-4-7(8)10/h2-5,11H,6H2,1H3 |
InChI Key |
XLFFMBBILLMIKI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=CC=CC=C1Cl |
Origin of Product |
United States |
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